molecular formula C21H17NO3S2 B1683988 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one CAS No. 587871-26-9

2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

Numéro de catalogue B1683988
Numéro CAS: 587871-26-9
Poids moléculaire: 395.5 g/mol
Clé InChI: XRKYMMUGXMWDAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one” is a small molecular drug . It has been mentioned in the context of being a potent chromen-4-one inhibitor of the DNA-dependent protein kinase (DNA-PK) .

Propriétés

IUPAC Name

2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKYMMUGXMWDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207516
Record name KU-55933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

CAS RN

587871-26-9
Record name 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KU-55933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KU-55933
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Chloro-6-morpholin-4-yl-pyran-4-one (3) (863 mg, 4 mmol), thianthrene-1-boronic acid (1.145 g, 4.4 mmol), and ground potassium carbonate (1.105 g, 8 mmol) were suspended in dioxane (10 ml) and degassed (sonication for 5 minutes then saturated with N2). Pd(PPh3)4 (231 mg, 0.2 mmol) was then added and the reaction mixture was then heated at 90° C. for 24 hours under a vigorous stirring and a N2 atmosphere. The solvent was removed in vacuo and the residue was then suspended in water 50 ml) and extracted with ethyl acetate (3×100 ml). The organics were combined, washed with saturated brine and dried over sodium sulphate. The solvent was removed in vacuo and the residue was purified by column chromatography (silica; ethyl acetate:ethanol; 9:1) to give the title compound as a white solid (70 mg, 4%). 1H-NMR (300 MHz, DMSO-d6): δH=3.44 (4H, t, J 5 Hz); 3.76 (4H, t, J 5 Hz); 5.57 (1H, d, J 2 Hz); 6.30 (1H, d, J 2 Hz); 7.43 (2H, m); 7.53 (1H, t, 8 Hz); 7.66 (3H, m); 8.49 (1H, dd, J land 8 Hz). m/z (LC-MS, ESP): 396 (M++1).
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
1.145 g
Type
reactant
Reaction Step Two
Quantity
1.105 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
231 mg
Type
catalyst
Reaction Step Six
Yield
4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 3
Reactant of Route 3
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 4
Reactant of Route 4
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 5
Reactant of Route 5
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one
Reactant of Route 6
Reactant of Route 6
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one

Q & A

A: KU-55933 is a potent and specific inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. [] It acts as an ATP-competitive inhibitor, binding to the catalytic site of ATM and preventing its activation. [] Inhibition of ATM with KU-55933 disrupts the DNA damage response (DDR), leading to impaired DNA repair, cell cycle arrest abrogation, and ultimately, increased sensitivity to DNA-damaging agents like ionizing radiation and chemotherapeutic drugs. [, , ]

    ANone: The provided abstracts focus on KU-55933's biological activity and lack information on its material compatibility or stability under various conditions.

    A: KU-55933 is primarily studied for its biological activity as an ATM kinase inhibitor. [] The provided abstracts do not describe any catalytic properties or applications of this compound outside its role as an enzyme inhibitor.

    A: Yes, docking studies have demonstrated that KU-55933 binds tightly to the drug-binding pocket of ABCG2, a protein associated with multidrug resistance in cancer cells. [] Additionally, computational modeling approaches are mentioned in the context of personalized cancer therapies. [] These models integrate multi-omics data with dynamic network analysis to assess individual responses to KU-55933 and other targeted therapies. []

    A: While specific SAR studies are not described in the provided abstracts, the development of an improved analog, KU-60019, is mentioned. [] KU-60019 exhibits superior potency compared to KU-55933, with half the Ki and IC50 values. [] This suggests that structural modifications to KU-55933 can significantly impact its activity.

    A: The abstracts provide limited information on the stability and formulation of KU-55933. One study highlights the use of nanoparticle formulations to enhance the radiosensitizing effect and decrease the toxicity of KU-55933. [] This suggests that formulation strategies can be employed to improve the delivery and efficacy of the compound.

    ANone: The abstracts primarily focus on the biological activity and therapeutic potential of KU-55933 and do not discuss SHE regulations.

    ANone: Numerous studies demonstrate the efficacy of KU-55933 in various preclinical models. In vitro, KU-55933 has been shown to:

    • Sensitize various cancer cell lines to ionizing radiation and chemotherapeutic drugs, including cisplatin, doxorubicin, etoposide, and camptothecin. [, , , ]
    • Enhance TRAIL-mediated apoptosis in human melanoma cells. []
    • Inhibit the activity of ABCG2, a protein associated with multidrug resistance in cancer. []
    • Increase the intracellular accumulation of chemotherapeutic drugs like vincristine. []
    • Enhancing the radiosensitization of human glioma cells in xenograft models. []
    • Suppressing the growth of non-small cell lung cancer in xenograft models. []
    • Reducing the severity of Herpes simplex virus type 1 (HSV-1) keratitis in mouse models. []

    A: While specific toxicity data is limited in the abstracts, one study mentions that KU-55933 caused minimal toxicity in human corneal epithelial cells as assessed by clonogenic survival assays and fluorescein staining. [] Additionally, the development of nanoparticle formulations for KU-55933 suggests an effort to minimize potential adverse effects associated with systemic administration. []

    A: Yes, nanoparticle-based drug delivery systems have been explored to improve the therapeutic index of KU-55933 in cancer radiotherapy. [] These formulations aim to enhance the accumulation of KU-55933 in tumors while minimizing its concentration in surrounding healthy tissues, thereby reducing toxicity and improving treatment efficacy. []

    ANone: The abstracts primarily focus on the biological effects of KU-55933 and do not address its environmental impact or degradation.

    ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of KU-55933 as an ATM kinase inhibitor. They do not provide information on these specific aspects.

    A: A significant milestone in KU-55933 research was its identification as a potent and specific inhibitor of ATM kinase. [] This discovery paved the way for exploring its potential as a radiosensitizer and chemosensitizer in cancer treatment. The development of KU-60019, an analog with improved potency, also marks a significant development. [] Furthermore, research exploring nanoparticle formulations of KU-55933 represents a crucial step towards improving its therapeutic index and enabling clinical translation. []

    A: Research on KU-55933 exemplifies cross-disciplinary synergy in the field of cancer biology and drug discovery. Studies investigating its mechanism of action, exploring its efficacy in various cancer models, and developing novel drug delivery systems highlight the collaborative efforts of scientists from different disciplines. Moreover, the use of computational modeling approaches for predicting personalized responses to KU-55933 underscores the integration of bioinformatics and systems biology into drug development. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.